![molecular formula C12H15N3 B1491509 6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-89-0](/img/structure/B1491509.png)
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(Tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a highly reactive compound with a wide range of applications in organic and inorganic chemistry. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the preparation of various catalysts and reagents. This compound has been studied extensively and has been used in various research applications.
Scientific Research Applications
Synthesis of Novel Compounds
Research into the chemical synthesis of novel compounds featuring imidazo[1,2-b]pyrazole structures has yielded potential applications in pharmacology and organic chemistry. For instance, novel pyrazolyl-imine and imidazolyl-imine pincer palladium complexes have been synthesized and evaluated as Heck coupling catalysts, demonstrating the versatility of imidazo[1,2-b]pyrazole derivatives in facilitating organic transformations (Boltina et al., 2012).
Antimicrobial and Antitumor Agents
Imidazo[1,2-b]pyrazole derivatives have been synthesized with the intention of evaluating their antibacterial and antitumor activities. Such studies contribute to the discovery of new therapeutic agents. For example, the synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents indicates the potential of imidazo[1,2-b]pyrazole frameworks in contributing to novel cancer treatments (Abonía et al., 2011).
Catalysis and Organic Synthesis
Imidazo[1,2-b]pyrazole derivatives have been applied in the development of catalysts for organic synthesis. For example, the synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors showcase the utility of these compounds in synthesizing biologically active molecules (Kantevari et al., 2011).
Advanced Materials and Luminescence
Research into imidazo[1,2-b]pyrazole derivatives extends into materials science, particularly in the development of luminescent materials and OLEDs. The bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs illustrate the potential of these compounds in creating advanced photonic materials (Lin et al., 2016).
properties
IUPAC Name |
6-tert-butyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-5-6-14-7-8-15-11(14)9-10(13-15)12(2,3)4/h1,7-9H,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHRKFZJKCVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.